2-(4-bromobenzyl)-5-(4-fluorobenzyl)-2,3-dihydro-1,2,5-benzothiadiazepin-4(5H)-one 1,1-dioxide
Description
This compound is a benzothiadiazepine dioxide derivative featuring two distinct aromatic substituents: a 4-bromobenzyl group at position 2 and a 4-fluorobenzyl group at position 3. The benzothiadiazepine core is a seven-membered heterocyclic ring containing nitrogen and sulfur atoms, with two sulfone (1,1-dioxide) groups contributing to its electronic and steric properties.
Properties
IUPAC Name |
2-[(4-bromophenyl)methyl]-5-[(4-fluorophenyl)methyl]-1,1-dioxo-3H-1λ6,2,5-benzothiadiazepin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18BrFN2O3S/c23-18-9-5-16(6-10-18)13-25-15-22(27)26(14-17-7-11-19(24)12-8-17)20-3-1-2-4-21(20)30(25,28)29/h1-12H,13-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSFCXIQSUFNNFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C2=CC=CC=C2S(=O)(=O)N1CC3=CC=C(C=C3)Br)CC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18BrFN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-bromobenzyl)-5-(4-fluorobenzyl)-2,3-dihydro-1,2,5-benzothiadiazepin-4(5H)-one 1,1-dioxide is a member of the benzothiadiazepine family, which has garnered attention for its potential biological activities. This article delves into its structural characteristics, synthesis methods, and various biological activities based on available research.
Structural Characteristics
The molecular formula of the compound is . The structure features a benzothiadiazepine core which is known for its diverse pharmacological properties. The presence of bromine and fluorine substituents on the benzyl groups may enhance its biological activity through electronic and steric effects.
Table 1: Structural Information
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 400.30 g/mol |
| SMILES | Cc1ccc(cc1)C(=O)N(c2ccccc2)C(=O)N3C(=O)S(=O)(=O)N3 |
| InChI | InChI=1S/C18H16BrF N3O2S/c19-13-5-1-11(2-6-13)15(21)9-18-16(22)10-17(23-18)12-3-7-14(20)8-4-12/h1-10H/b18-9+ |
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. For instance, one method reported involves the condensation of appropriate brominated and fluorinated benzyl derivatives with a thiadiazepinone precursor under controlled conditions to yield the desired product in moderate to high yields.
Case Study: Synthesis Methodology
A notable approach utilized the reaction of 4-bromobenzylamine with 5-(4-fluorobenzyl)-2,3-dihydro-1,2,5-benzothiadiazepin-4(5H)-one in the presence of a coupling agent. The resulting compound was purified via recrystallization.
Anticancer Properties
Recent studies have indicated that compounds within the benzothiadiazepine class exhibit significant anticancer activity. For example, a related compound demonstrated selective cytotoxicity against various cancer cell lines with IC50 values ranging from 0.5 to 1 μM . The presence of halogen substituents (bromo and fluoro) is believed to enhance this activity due to increased lipophilicity and interaction with cellular targets.
The proposed mechanism involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation. This includes interference with DNA synthesis or repair mechanisms, leading to apoptosis in malignant cells.
Table 2: Anticancer Activity Summary
Other Biological Activities
In addition to anticancer effects, preliminary studies suggest potential antimicrobial and anti-inflammatory properties. The compound has shown activity against certain bacterial strains and has been evaluated for its ability to inhibit inflammatory cytokines in vitro.
Scientific Research Applications
Antitumor Activity
Research indicates that benzothiadiazepins exhibit significant antitumor properties. Studies have shown that derivatives of this compound can induce apoptosis in cancer cells through various pathways, including the modulation of cell cycle regulators and pro-apoptotic factors .
Antidepressant Effects
Benzothiadiazepins have been explored for their potential antidepressant effects. The mechanism may involve the modulation of neurotransmitter systems such as serotonin and norepinephrine . In animal models, compounds similar to 2-(4-bromobenzyl)-5-(4-fluorobenzyl)-2,3-dihydro-1,2,5-benzothiadiazepin-4(5H)-one 1,1-dioxide have shown promise in reducing depressive-like behaviors.
Anxiolytic Properties
The anxiolytic effects of benzothiadiazepins have also been documented. These compounds may act on GABA receptors, enhancing inhibitory neurotransmission and providing a calming effect . This application is particularly relevant in developing treatments for anxiety disorders.
Antimicrobial Activity
Preliminary studies suggest that this compound may possess antimicrobial properties. It has been tested against various bacterial strains, showing inhibition of growth at certain concentrations. This could lead to potential applications in treating bacterial infections .
Case Studies
Chemical Reactions Analysis
Alkylation and N-Functionalization
Benzothiadiazines and benzodiazepines often undergo alkylation at nitrogen centers. For example, catalytic reductive alkylation of 3,4-dihydro-1,2,3-benzothiadiazine derivatives with aldehydes yields trialkylated products (e.g., derivatives 41 in ). For the target compound:
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The N(2) and N(5) positions could serve as nucleophilic sites for alkylation or acylation.
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Methanol or DMF with bases like t-BuOK may facilitate selective alkylation, as seen in benzothiadiazine systems .
Reduction of the C=N Bond
Hydrogenation or borohydride reduction of the C=N bond in benzothiadiazepines could yield saturated derivatives. For example:
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Catalytic hydrogenation (PtO₂ or Pd/C, 3–15 bar H₂) reduces benzothiadiazine C=N bonds to 3,4-dihydro derivatives (e.g., 38 in ).
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Sodium borohydride in TFA/CH₂Cl₂ may selectively reduce the imine group without affecting sulfonamide or aryl halide substituents .
Metal Coordination and Organometallic Chemistry
Benzodiazepines like bromazepam form complexes with Au(I), Pt(II), and Pd(II) via nitrogen coordination . For the target compound:
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The N(1) and N(5) atoms could act as ligands for transition metals (e.g., Pd or Pt), enabling catalytic applications or structural modifications.
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Palladacycles derived from benzodiazepines undergo Suzuki coupling and Heck reactions , suggesting potential cross-coupling reactivity for the bromobenzyl substituent.
Substitution and Cross-Coupling Reactions
The 4-bromobenzyl group is primed for palladium-catalyzed cross-coupling (e.g., Suzuki, Heck):
| Reaction Type | Conditions | Expected Product |
|---|---|---|
| Suzuki coupling | Pd(PPh₃)₄, ArB(OH)₂, base | 4-Arylbenzyl derivative |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, amine | N-Arylated benzothiadiazepine |
Ring Contraction or Expansion
Benzothiadiazines undergo ring contraction to benzisothiazoles under basic conditions (e.g., NaOH/THF) . For the target compound:
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Deprotonation at C(3) could trigger rearrangement to a benzothiazine or benzisothiazole derivative.
Hydrolysis and Acid/Base Stability
The sulfonamide and lactam groups may hydrolyze under strong acidic or basic conditions:
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Hydrolysis of the lactam (e.g., HCl/H₂O) could yield a dicarboxylic acid derivative.
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The sulfonamide group is typically stable but may undergo desulfonation under extreme conditions .
Thermal and Photochemical Reactivity
Thermolysis of benzothiadiazines at high temperatures (e.g., 500°C) produces sultines via nitrogen extrusion . Similar pathways might apply to the benzothiadiazepine core.
Key Limitations and Research Gaps
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No direct studies on this compound’s reactivity were found; inferences rely on benzothiadiazine/benzodiazepine precedents .
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Experimental validation is required to confirm reactivity patterns, particularly for cross-coupling and metal coordination.
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Stability under physiological conditions (e.g., for potential pharmacological applications) remains uncharacterized.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a comparative analysis based on available evidence and inferred structure-activity relationships (SARs):
Table 1: Structural and Functional Comparison of Related Compounds
Key Observations:
Core Heterocycle Influence : The benzothiadiazepine dioxide core (target compound) likely exhibits greater conformational rigidity compared to the imidazolone core in compound 4h . This difference may impact pharmacokinetic properties such as solubility and membrane permeability.
Substituent Effects: The 4-bromobenzyl group in the target compound enhances lipophilicity and may improve blood-brain barrier penetration compared to smaller halogens (e.g., chloro). In compound 4h, the 4-methoxy-benzylidene group introduces electron-donating effects, which could reduce oxidative stability compared to halogenated analogs .
Synthetic Accessibility : Compound 4h was synthesized via two distinct routes , suggesting that analogs of the target compound may also be amenable to modular synthetic strategies, enabling systematic SAR studies.
Q & A
Q. Table 1: Example Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Alkylation | 4-Bromobenzyl chloride, K₂CO₃, DMF, 80°C | 65–75 | |
| Cyclization | [HMIm]BF₄, 100°C, 12 h | 82 | |
| Oxidation | m-CPBA, CH₂Cl₂, RT | 90 |
Advanced: How can reaction yields be optimized for low-efficiency steps?
Answer:
- Catalyst screening : Replace traditional bases with ionic liquids (e.g., [HMIm]BF₄) to improve cyclization yields (82% vs. 50% with K₂CO₃) .
- Solvent effects : Use polar aprotic solvents (e.g., DMF) for alkylation to enhance solubility and reaction kinetics .
- Temperature control : Gradual heating (e.g., 80°C → 100°C) prevents side reactions during cyclization .
Basic: What spectroscopic techniques confirm the compound’s structure?
Answer:
Q. Table 2: Key Spectroscopic Data
| Technique | Key Signals | Reference |
|---|---|---|
| ¹H NMR | δ 4.25 (d, J=12 Hz, CH₂-bromobenzyl) | |
| IR | 1315 cm⁻¹ (SO₂ symmetric stretch) | |
| X-ray | Dihedral angle: 85.2° between benzyl groups |
Advanced: How to resolve discrepancies between computational and experimental data?
Answer:
- Cross-validation : Compare computed (PubChem) and experimental bond lengths. For example, if DFT-predicted S–O bond is 1.38 Å vs. 1.42 Å experimentally, recalibrate computational parameters .
- Hybrid methods : Combine XRD (for geometry) and NMR (for dynamic behavior) to address static vs. dynamic structural differences .
Basic: What computational tools predict physicochemical properties?
Answer:
- PubChem : Provides logP, solubility, and topological polar surface area (TPSA) via algorithms like ALogPS .
- Molecular modeling : Software like Gaussian or Schrödinger Suite calculates electronic properties (e.g., HOMO-LUMO gaps) for reactivity predictions .
Advanced: How to address poor solubility in biological assays?
Answer:
- Structural modification : Introduce hydrophilic groups (e.g., –OH, –COOH) at non-critical positions .
- Formulation strategies : Use co-solvents (DMSO/PEG mixtures) or nanoencapsulation to enhance bioavailability .
Advanced: How to establish structure-activity relationships (SAR) for this compound?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
